

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name: (2-Methyl-1h-indol-3-yl)methanol

CAS No.: 6967-71-1

Cat. No.: B3056212

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The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of receptors and enzymes with high affinity.[1] This heterocyclic system is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals. Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to participate in various biological processes, making them ideal starting points for drug discovery.[1] Among the vast library of indole derivatives, those bearing a hydroxymethyl group at the C3 position, such as **(2-Methyl-1H-indol-3-yl)methanol** and its well-known relative Indole-3-carbinol (I3C), represent a particularly promising class of compounds.[2][3]

(2-Methyl-1H-indol-3-yl)methanol serves as both a key synthetic intermediate and a pharmacophore in its own right. The methyl group at the C2 position enhances lipophilicity and can influence metabolic stability and target interaction compared to its unsubstituted counterpart, I3C. This guide provides detailed application notes and protocols for researchers and drug development professionals on leveraging **(2-Methyl-1H-indol-3-yl)methanol** as a foundational scaffold for creating novel therapeutic agents, with a primary focus on oncology.

Therapeutic Potential and Mechanisms of Action

Derivatives of the indole-3-methanol core have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[2][4]

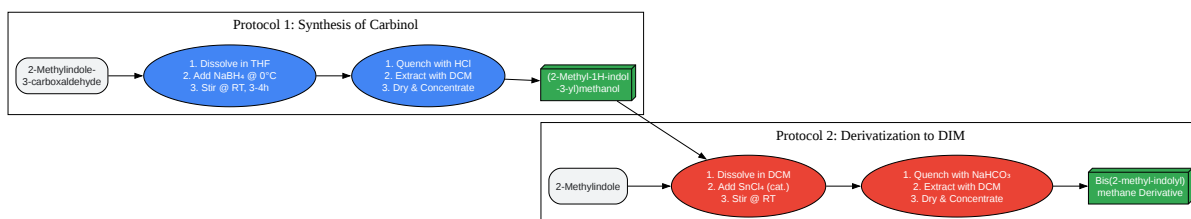
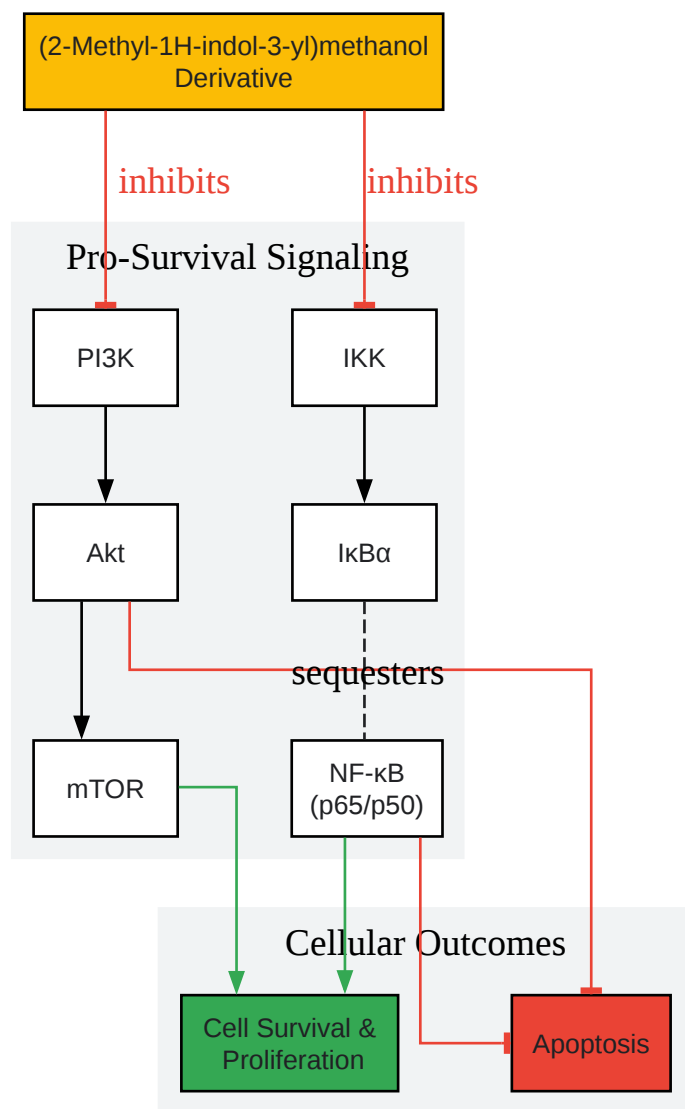
Oncology

The most extensively studied application of indole-3-methanol derivatives is in cancer therapy. [5] These compounds can modulate multiple cellular signaling pathways that are often dysregulated in cancer, leading to the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).[6]

Key Mechanisms of Action:

- **Induction of Apoptosis:** Many indole derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis. They can alter the expression of Bcl-2 family proteins, decreasing anti-apoptotic members (like Bcl-2) and increasing pro-apoptotic members (like Bax).[7] This leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (caspases-9 and -3) that executes cell death.[7]
- **Cell Cycle Arrest:** These compounds can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases, preventing cancer cells from proliferating.[6][8]
- **Inhibition of Pro-Survival Signaling:** The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[9] Indole derivatives have been shown to inhibit key components of this pathway, thereby shutting down these pro-survival signals.[10]
- **Modulation of Inflammatory Pathways:** Chronic inflammation is a known driver of cancer. The NF- κ B pathway is a central regulator of inflammation. Some indole compounds can inhibit this pathway, reducing the production of pro-inflammatory cytokines and creating an anti-tumor microenvironment.[10]

Below is a diagram illustrating the hypothesized mechanism by which an indole-3-methanol derivative can induce apoptosis by inhibiting key pro-survival pathways.



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